Phthalazine, 6-(1-methylethyl)-
Overview
Description
Phthalazine, 6-(1-methylethyl)-, also known as benzo-orthodiazine or benzopyridazine, is a heterocyclic organic compound with the molecular formula C8H6N2. It is a derivative of phthalazine, which is a bicyclic N-heterocycle consisting of a pyridazine ring fused with a benzene ring. This compound is notable for its significant biological and pharmacological activities, making it a valuable subject of study in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phthalazine, 6-(1-methylethyl)- can be synthesized through several methods. One common approach involves the condensation of ω-tetrachloroxylene with hydrazine. Another method includes the reduction of chlorophthalazine with phosphorus and hydroiodic acid . Additionally, phthalazine derivatives can be synthesized by condensing hydrazine with carbonyl-containing compounds, typically phthalic acid esters .
Industrial Production Methods: Industrial production of phthalazine derivatives often involves multistep procedures, including cyclization reactions, ring expansions, or aromatization of 1,2-dihydro or 1,2,4,5-tetrahydrophthalazine . These methods aim to improve the yield and purity of the compound, making it suitable for various applications in organic synthesis and materials science.
Chemical Reactions Analysis
Types of Reactions: Phthalazine, 6-(1-methylethyl)- undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. For instance, upon oxidation with alkaline potassium permanganate, it yields pyridazine dicarboxylic acid . Reduction reactions with zinc and hydrochloric acid result in the formation of orthoxylylene diamine .
Common Reagents and Conditions: Common reagents used in the reactions of phthalazine derivatives include hydrazine, phosphorus, hydroiodic acid, and potassium permanganate . Reaction conditions often involve heating and the use of solvents such as acetic anhydride .
Major Products Formed: Major products formed from the reactions of phthalazine, 6-(1-methylethyl)- include pyridazine dicarboxylic acid, orthoxylylene diamine, and various phthalazinone derivatives .
Scientific Research Applications
Phthalazine, 6-(1-methylethyl)- has a wide range of scientific research applications due to its biological and pharmacological properties. It is used in the synthesis of various drugs, including antihistamines, vascular endothelial growth factor receptor inhibitors, and antihypertensive agents . Additionally, phthalazine derivatives are studied for their antimicrobial, antidiabetic, analgesic, anticonvulsant, antitumor, antiproliferative, antiepileptic, anti-inflammatory, and vasorelaxant activities .
Mechanism of Action
The mechanism of action of phthalazine, 6-(1-methylethyl)- involves targeting various molecular pathways. For example, phthalazine derivatives exhibit anticancer activity by inducing apoptosis, inhibiting tubulin polymerization, and targeting epidermal growth factor receptors and aurora kinases . These mechanisms contribute to their effectiveness in treating various medical conditions.
Comparison with Similar Compounds
Phthalazine, 6-(1-methylethyl)- is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include quinoxaline, cinnoline, and quinazoline, which are isomeric with phthalazine . These compounds also exhibit significant pharmacological activities, but phthalazine derivatives are particularly notable for their diverse range of applications in medicine and industry .
Properties
IUPAC Name |
6-propan-2-ylphthalazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-8(2)9-3-4-10-6-12-13-7-11(10)5-9/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBJAABCEPSUNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=CN=NC=C2C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50618992 | |
Record name | 6-(Propan-2-yl)phthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50618992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122882-99-9 | |
Record name | 6-(Propan-2-yl)phthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50618992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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